Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
CAS No.: 497103-75-0
Cat. No.: VC5545328
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497103-75-0 |
|---|---|
| Molecular Formula | C11H18F3NO3 |
| Molecular Weight | 269.264 |
| IUPAC Name | tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChI Key | CRSWFECHMDRHHV-JGVFFNPUSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F |
Introduction
Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound belonging to the family of heterocyclic building blocks. Its molecular formula is C11H18F3NO3, with a molecular weight of 269.26 g/mol . This compound is characterized by its pyrrolidine ring structure, which includes a hydroxymethyl group at the 2-position and a trifluoromethyl group at the 4-position, along with a tert-butyl ester group attached to the nitrogen atom of the pyrrolidine ring .
Synthesis and Applications
The synthesis of tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxymethyl and trifluoromethyl groups. Specific reagents and conditions are crucial for optimizing yield and purity, but detailed protocols may vary based on experimental setups.
This compound is primarily used as an intermediate in organic synthesis and as a building block in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure makes it a valuable precursor for synthesizing complex molecules with potential biological activities.
Potential Biological Targets:
-
Enzymes: Inhibition or modulation of enzyme activity.
-
Receptors: Binding and modulation of receptor function.
Safety and Handling
Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is classified as a laboratory chemical and is used in the manufacture of substances. It is essential to handle this compound with appropriate safety precautions, as detailed in safety data sheets .
Safety Data:
-
CAS Number: 497103-75-0
-
Hazard Classification: Not explicitly classified under EU regulations, but handling should follow standard laboratory safety protocols.
Comparison with Similar Compounds
Similar compounds, such as tert-butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, share structural similarities but differ in functional groups. These differences significantly affect their chemical properties and biological activities.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | C11H18F3NO3 | 269.26 g/mol | Hydroxymethyl, Trifluoromethyl |
| Tert-butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | Not specified | Not specified | Aminomethyl, Trifluoromethyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume